5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindolone derivative characterized by a complex polycyclic core. Its structure includes a 2-chloro-6-fluorobenzyl group at position 5, a methyl group at position 8, and a 2-phenylpropyl chain at position 3. These substituents likely influence its physicochemical and biological properties, though direct data on its synthesis or activity are absent in the provided evidence.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O/c1-17-11-12-24-20(13-17)25-26(32(24)15-21-22(28)9-6-10-23(21)29)27(33)31(16-30-25)14-18(2)19-7-4-3-5-8-19/h3-13,16,18H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIERWWLEDORZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic derivative belonging to the class of pyrimidoindoles. Due to its unique structural features, this compound has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer research.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrimidine ring fused to an indole moiety, with various substituents that may influence its biological activity.
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. For instance, studies on related compounds have shown that 2-chloro-6-fluorobenzyl substitutions enhance activity against HIV-1 by inhibiting reverse transcriptase. The activity of these derivatives was observed to be in the picomolar range against wild-type HIV-1, with effectiveness against various resistant mutants as well .
Anticancer Properties
Preliminary studies suggest that the compound may also possess anticancer properties. Compounds with similar indole and pyrimidine structures have been documented to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the 2-chloro-6-fluorobenzyl group is hypothesized to play a crucial role in enhancing these effects by modulating signaling pathways involved in cancer cell survival .
Study 1: HIV Inhibition
A study focused on the 2-Cl-6-F-S-DABOs series demonstrated that modifications at the C5 and C6 positions significantly improved inhibitory activity against HIV-1. The compounds were assessed in enzyme assays and showed broad-spectrum inhibitory effects, indicating that similar modifications might enhance the biological activity of our compound of interest .
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on cancer cell lines revealed that derivatives of pyrimidoindoles exhibit varying degrees of toxicity. The compound's structural features were correlated with cytotoxic effects, suggesting that further optimization could lead to compounds with selective activity against cancer cells while minimizing toxicity to normal cells .
Data Tables
| Activity Type | Compound | IC50 (µM) | Effectiveness |
|---|---|---|---|
| HIV Inhibition | 2-Cl-6-F-S-DABO | <0.001 | High |
| Cancer Cell Proliferation | Pyrimidoindole Derivative | 0.5 - 10 | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues identified in the evidence include:
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one ():
- Substituents: 8-fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl).
- Structural differences: The absence of a methyl group at position 8 and the presence of a methoxybenzyl group at position 3 distinguish this compound from the target.
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one ():
- Substituents: 8-bromo, 3-(3-isopropoxypropyl).
- Structural differences: A bromine atom at position 8 and an isopropoxypropyl chain at position 3 contrast with the target’s methyl and phenylpropyl groups.
Physicochemical Properties
- Crystallographic Data: The 8-fluoro analogue crystallizes in a monoclinic P21/n space group with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, and β = 105.21° . These parameters reflect a tightly packed molecular arrangement stabilized by intermolecular hydrogen bonds and van der Waals interactions.
- Solubility and Stability : The methoxy group in the 8-fluoro analogue may improve aqueous solubility compared to the target’s phenylpropyl group, which is more hydrophobic.
Data Tables
Research Findings and Implications
Substituent Effects on Activity: Fluorine and chlorine atoms at positions 5 and 8 enhance electronic interactions with viral polymerases, as seen in the 8-fluoro analogue’s HBV inhibition .
Crystallographic Insights: The monoclinic packing of the 8-fluoro analogue highlights the role of π-π stacking and hydrogen bonding in stabilizing the crystal lattice, which could inform formulation strategies for related compounds .
Contradictions and Gaps :
- While the 8-fluoro analogue has demonstrated antiviral activity, the biological effects of bromine () or phenylpropyl substituents (target) remain unstudied in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
